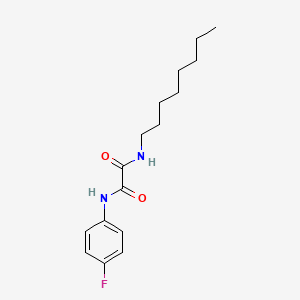

N-(4-fluorophenyl)-N'-octylethanediamide

Descripción

N-(4-fluorophenyl)-N'-octylethanediamide is a diamide derivative featuring a 4-fluorophenyl group and a linear octyl chain linked via an ethanediamide backbone. The fluorine atom at the para position of the phenyl ring may influence electronic properties, steric effects, and binding affinities compared to non-fluorinated analogs.

Propiedades

IUPAC Name |

N'-(4-fluorophenyl)-N-octyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23FN2O2/c1-2-3-4-5-6-7-12-18-15(20)16(21)19-14-10-8-13(17)9-11-14/h8-11H,2-7,12H2,1H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGGAUKJMGVJEEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC(=O)C(=O)NC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Fluorinated Naphthalenediimide Derivatives (e.g., S-/R-F in )

The fluorinated naphthalenediimides (S-/R-F) share a 4-fluorophenyl substituent but differ in their core structure (naphthalenediimide vs. ethanediamide) and functional groups (piperidinyl vs. octyl chain). Key differences include:

- Electronic Properties : The naphthalenediimide core in S-/R-F enables radical formation and ferroelectric behavior, whereas the ethanediamide backbone in the target compound lacks such redox activity.

Halogen-Substituted Phthalimides (e.g., 3-Chloro-N-phenyl-phthalimide in )

While 3-chloro-N-phenyl-phthalimide is a monoamide with a chlorinated phenyl group, comparisons highlight:

- Synthetic Utility : Both compounds serve as intermediates for polymers, but the ethanediamide structure allows for dual functionalization (fluorophenyl and octyl groups), enhancing versatility in material design.

- Halogen Effects : Chlorine in phthalimides increases electrophilicity, whereas fluorine in the target compound may enhance metabolic stability and membrane permeability in biological contexts .

N-Substituted Maleimides (e.g., N-(4-fluorophenyl)maleimide in )

By contrast, N-(4-fluorophenyl)-N'-octylethanediamide’s elongated alkyl chain could improve lipid bilayer interaction but may reduce solubility .

4-Fluorophenyl-Containing Amides (e.g., Patent Compound 80 in )

The butanamide derivative 4-(4-amino-2-fluorophenyl)-N-methylbutanamide (80) shares a fluorophenyl group but differs in chain length and substitution. The ethanediamide’s dual amide bonds may confer higher rigidity and hydrogen-bonding capacity, influencing crystallinity and thermal stability .

Data Table: Key Properties of Comparable Compounds

Research Findings and Implications

- Fluorination Impact : Fluorine’s electronegativity and small size enhance electronic effects without steric hindrance, making it favorable for both material and drug design.

- Alkyl Chain Role : The octyl group in N-(4-fluorophenyl)-N'-octylethanediamide likely improves hydrophobicity, which could be advantageous in lipid-rich environments but detrimental to aqueous solubility.

- Knowledge Gaps: No direct data on the target compound’s ferroelectric, thermodynamic, or biochemical properties exist in the reviewed literature. Future studies should prioritize synthesizing and characterizing this molecule.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.